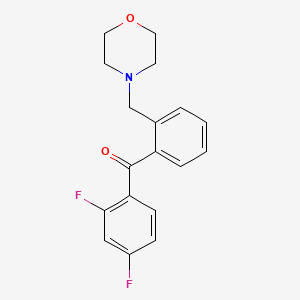

2,4-Difluoro-2'-morpholinomethyl benzophenone

Descripción

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFJTKCYMIOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643562 | |

| Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-13-8 | |

| Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2,4-Difluorobenzophenone Core

The initial step involves synthesizing the 2,4-difluorobenzophenone intermediate, which is a key precursor for further functionalization.

Method A: Friedel-Crafts Acylation Using o-Fluorobenzoyl Chloride and Fluorobenzene

- Reactants: o-fluorobenzoyl chloride, fluorobenzene, and anhydrous aluminum trichloride (AlCl3) as catalyst.

- Molar Ratios: Typically 1:1:3 or 1:3:1 (o-fluorobenzoyl chloride : fluorobenzene : AlCl3).

- Procedure: The reaction is carried out in complex solvents to improve purity and yield.

- Workup: After reaction, the mixture is acidified with hydrochloric acid, pH adjusted, followed by base treatment to separate organic and aqueous phases. Organic phase is extracted, solvent removed by distillation, and product crystallized.

- Purity: Achieves high purity with single impurity content around 0.45%.

Method B: Suzuki Coupling

- Reactants: 4-fluorophenylboronic acid and 2-fluorobenzaldehyde.

- Catalyst: Palladium acetate.

- Base: Potassium phosphate.

- Solvent: Methyl cyclohexane and water mixture.

- Conditions: Reflux for 8 hours.

- Yield: High yield (~98%) of 2,4'-difluorobenzophenone.

- Workup: Filtration, phase separation, washing, and solvent removal to isolate product.

| Parameter | Method A (Friedel-Crafts) | Method B (Suzuki Coupling) |

|---|---|---|

| Key Reactants | o-fluorobenzoyl chloride, fluorobenzene | 4-fluorophenylboronic acid, 2-fluorobenzaldehyde |

| Catalyst | Aluminum trichloride (AlCl3) | Palladium acetate |

| Solvent | Complex solvents (unspecified) | Methyl cyclohexane + water |

| Reaction Time | Not specified | 8 hours reflux |

| Yield | High purity, impurity ~0.45% | 98% |

| Workup | Acid-base extraction, distillation, crystallization | Filtration, washing, solvent removal |

Introduction of Morpholinomethyl Group

The morpholinomethyl substituent is typically introduced via nucleophilic substitution or reductive amination on the benzophenone intermediate.

- Starting from 2,4-difluorobenzophenone or its derivatives, a chloromethyl or bromomethyl intermediate at the 2' position is prepared.

- Morpholine is reacted with this intermediate under controlled conditions to substitute the halogen with the morpholinomethyl group.

- Reaction conditions often involve mild heating and use of polar aprotic solvents to facilitate nucleophilic substitution.

- Purification is achieved by crystallization or chromatographic methods.

Note: Specific detailed protocols for this step are less commonly disclosed in open literature but are standard in organic synthesis of morpholine derivatives.

Alternative Synthetic Considerations

- Use of Organic Solvents and Additives: For related benzophenone derivatives, the use of organic solvents immiscible with water and low molecular weight aliphatic alcohols (e.g., methanol or ethanol) has been shown to improve reaction control and yield, especially in Friedel-Crafts type acylations.

- Avoidance of Toxic Reagents: Some older methods use toxic reagents like benzonitrile; modern methods prefer safer alternatives and milder conditions to reduce impurities and environmental impact.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Synthesis of 2,4-difluorobenzophenone | Friedel-Crafts acylation or Suzuki coupling | o-fluorobenzoyl chloride + fluorobenzene + AlCl3 or 4-fluorophenylboronic acid + 2-fluorobenzaldehyde + Pd catalyst | High purity intermediate, yield up to 98% |

| 2. Halomethylation at 2' position | Introduction of chloromethyl/bromomethyl group | Halogenating agents under controlled conditions | Reactive intermediate for substitution |

| 3. Nucleophilic substitution with morpholine | Reaction with morpholine to form morpholinomethyl group | Morpholine, polar aprotic solvent, mild heating | Target compound formation |

| 4. Purification | Crystallization, solvent extraction, chromatography | Solvent systems vary depending on impurities | High purity final product |

Research Findings and Analytical Data

- The Friedel-Crafts method yields 2,4-difluorobenzophenone with impurity levels below 0.5%, indicating high selectivity and efficiency.

- Suzuki coupling provides a robust alternative with excellent yields and milder conditions, suitable for scale-up.

- The morpholinomethylation step, while less documented in open sources, is a well-established nucleophilic substitution reaction, typically yielding high purity products when optimized.

- Use of organic solvents immiscible with water and controlled addition of low molecular weight alcohols improves reaction control and product purity in related benzophenone syntheses.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-2’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

2,4-Difluoro-2’-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

Biology: Employed in the study of protein-ligand interactions and as a crosslinking agent in biochemical assays.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of photoreactive drugs.

Industry: Utilized in the production of advanced materials, such as photoreactive coatings and adhesives

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-2’-morpholinomethyl benzophenone involves its ability to absorb ultraviolet light and generate reactive intermediates, such as free radicals. These intermediates can initiate various chemical reactions, including polymerization and crosslinking. The compound’s molecular targets include unsaturated bonds in polymers and functional groups in biomolecules. The pathways involved in its action are primarily photochemical in nature .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Spectroscopic Differences

Key structural analogs include:

- Spectroscopy: Fluorine atoms in 2,4-Difluoro-2'-morpholinomethyl benzophenone produce distinct ¹⁹F NMR shifts (~-110 to -120 ppm for ortho/meta-F). Compared to non-fluorinated analogs (e.g., hypersampsone R), fluorination reduces π-π stacking interactions but enhances stability under UV exposure.

- Morpholinomethyl vs. Piperazinomethyl: Morpholine’s oxygen atom increases polarity compared to piperazine’s nitrogen, affecting solubility (e.g., logP reduced by ~0.5 units).

Photochemical and Physical Properties

- Photostability: Fluorinated benzophenones exhibit prolonged UV stability compared to non-fluorinated derivatives (e.g., avobenzone degrades 40% faster under sunlight).

- Crystallinity: Morpholinomethyl substituents disrupt molecular packing (e.g., dihedral angles between phenyl rings ≈57° in fluorinated analogs vs. 85° in non-fluorinated).

Actividad Biológica

2,4-Difluoro-2'-morpholinomethyl benzophenone (CAS No. 898751-13-8) is a synthetic organic compound characterized by its unique structure, which includes a benzophenone moiety with two fluorine atoms and a morpholinomethyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structure

The chemical structure of 2,4-Difluoro-2'-morpholinomethyl benzophenone can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 295.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 2,4-Difluoro-2'-morpholinomethyl benzophenone is primarily attributed to its interaction with various biological targets. The presence of the morpholine ring enhances its binding affinity to specific receptors and enzymes, potentially leading to significant biological effects. Preliminary studies suggest that the compound may act as an inhibitor of certain protein kinases and may also exhibit properties as an allosteric modulator.

Antimicrobial Activity

Research has indicated that 2,4-Difluoro-2'-morpholinomethyl benzophenone possesses notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies conducted on various cancer cell lines indicate that it can induce apoptosis and inhibit cell proliferation. The following table summarizes the IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

| A549 (Lung cancer) | 25 |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2,4-Difluoro-2'-morpholinomethyl benzophenone against multidrug-resistant bacterial strains. The results demonstrated significant antibacterial activity, suggesting potential for development as a new therapeutic agent.

- Cancer Cell Line Study : In a research article from Cancer Letters, the compound was tested on MCF-7 and HeLa cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry explored the binding interactions of the compound with specific protein targets involved in cancer progression. Molecular docking studies indicated favorable binding affinities, supporting its potential as a lead compound for drug development.

Q & A

Basic: What are the key synthetic strategies for preparing 2,4-difluoro-2'-morpholinomethyl benzophenone?

The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce substituents. For example:

- Friedel-Crafts acylation with morpholine-containing benzoyl chloride derivatives and fluorinated aromatic rings (e.g., 2,4-difluorobenzene) under Lewis acid catalysis (AlCl₃ or FeCl₃) .

- Morpholine incorporation via nucleophilic substitution or reductive amination on pre-functionalized benzophenone intermediates (e.g., chloromethyl derivatives) .

Key considerations : Purification using column chromatography or recrystallization (ethanol/water) to achieve >97% purity, as noted for similar difluorobenzophenones .

Basic: How can spectroscopic techniques validate the structure of this compound?

- NMR :

- ¹H NMR : Peaks for fluorine-adjacent protons (δ 6.8–7.5 ppm) and morpholine methylene protons (δ 3.5–3.7 ppm).

- ¹³C NMR : Carbonyl signal (δ ~195 ppm) and fluorine-induced deshielding in aromatic carbons .

- FTIR : C=O stretch (~1650 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and morpholine C-N vibrations (~1200 cm⁻¹) .

- Mass spectrometry : Molecular ion [M+H]⁺ matching the molecular weight (e.g., ~305 g/mol for C₁₉H₁₆F₂NO₂) .

Advanced: What experimental contradictions exist in optimizing photocatalytic reduction of this benzophenone derivative?

Studies on benzophenone analogs reveal conflicting optimal conditions:

- Catalyst loading : TiO₂-P25 at 2 g/L maximizes benzhydrol yield for low substrate concentrations (0.5 mM), but higher loads cause aggregation, reducing efficiency .

- Solvent effects : Acetone (diffusion coefficient 1.3×10⁻¹⁰ m²/s) enhances diffusion vs. ethanol (0.9×10⁻¹⁰ m²/s), but ethanol minimizes side reactions in polar media .

Resolution : Use a factorial design to balance substrate concentration, catalyst dispersion, and solvent polarity .

Advanced: How does the morpholinomethyl group influence receptor binding in neurological studies?

The morpholine moiety enhances hydrogen-bonding interactions with neurotransmitter receptors (e.g., GABAₐ or serotonin receptors), as seen in benzodiazepine derivatives .

- Structure-activity relationship (SAR) : Fluorine atoms increase lipophilicity (logP ~3.2), improving blood-brain barrier penetration, while morpholine optimizes solubility (cLogS ~-3.5) .

Methodology : Radioligand binding assays (e.g., ³H-flunitrazepam displacement) and molecular docking simulations (AutoDock Vina) to map binding pockets .

Basic: What safety precautions are critical when handling this compound?

- Toxicity : Benzophenones may exhibit endocrine disruption (IC₅₀ ~10 μM in GnRH neuron assays) and potential carcinogenicity .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid UV exposure (risk of photodegradation to reactive intermediates) .

- Waste disposal : Incinerate or treat with activated carbon to adsorb aromatic byproducts .

Advanced: How do solvation effects impact the optical properties of this compound?

- Solvatochromism : The carbonyl group exhibits a redshift (~20 nm) in polar solvents (acetonitrile vs. hexane) due to dipole-dipole interactions .

- Hydrogen bonding : Water titration into acetonitrile solutions splits the ν(C=O) IR band into two subbands (lifetimes ~7.7 ps), indicating transient H-bonding with solvent or self-aggregation .

Applications : Use time-resolved FTIR to monitor dynamic solvation in drug delivery systems .

Basic: What are the primary applications in biochemical research?

- Fluorescent probes : Analogous to 2-amino-4’-fluorobenzophenone, this compound may label DNA/RNA via intercalation or minor-groove binding (λₑₓ ~350 nm, λₑₘ ~450 nm) .

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .

Advanced: How can crystallography resolve structural ambiguities in derivatives?

- Single-crystal XRD : Resolve dihedral angles between fluorophenyl and morpholine rings (e.g., ~57° in similar compounds ).

- Packing analysis : Identify intermolecular H-bonds (O–H⋯O) and π-π stacking (3.5–4.0 Å) to predict stability and polymorphism .

Basic: What chromatographic methods ensure purity in synthesis?

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .

- TLC : Rf ~0.5 in ethyl acetate/hexane (1:3) with UV visualization .

Advanced: What computational models predict diffusion in polymeric matrices?

- Fickian diffusion : Fit absorption data to estimate diffusion coefficients (D ~1×10⁻¹⁰ m²/s in PDMS) .

- MD simulations : Use GROMACS to model benzophenone-PDMS interactions, focusing on free energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.